molecular formula C10H16N5O7P B1612643 2'-Deoxyadenosine 5'-monophosphate monohydrate CAS No. 207127-57-9

2'-Deoxyadenosine 5'-monophosphate monohydrate

Cat. No. B1612643
M. Wt: 349.24 g/mol
InChI Key: QQMAPZSBBNPXKS-VWZUFWLJSA-N
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Description

2'-Deoxyadenosine 5'-monophosphate monohydrate (dAMP) is a nucleoside monophosphate that is a key component of the nucleic acid DNA. It is a naturally occurring molecule found in all living organisms and is essential for the synthesis of DNA and RNA. dAMP is also known as 2'-deoxyadenosine monophosphate and is an important intermediate in the synthesis of other nucleotides.

Scientific Research Applications

“2’-Deoxyadenosine 5’-monophosphate monohydrate” is a nucleotide that serves as a building block for DNA synthesis . It’s a deoxyribonucleotide found in DNA and can be used to study adenosine-based interactions during DNA synthesis and DNA damage .

  • UV Resonance Raman Spectroscopy

    • This technique is used to study proteins . The application of “2’-Deoxyadenosine 5’-monophosphate monohydrate” in this field involves using it to study proteins via UV resonance Raman spectroscopy .
    • The method involves irradiating a sample with ultraviolet light and measuring the scattered light. The “2’-Deoxyadenosine 5’-monophosphate monohydrate” can be used as a sample in this process .
  • Synthesis of New Photoaffinity Labels

    • This compound has been used in the synthesis of new photoaffinity labels to incorporate into DNA .
    • The method involves chemical reactions to incorporate the “2’-Deoxyadenosine 5’-monophosphate monohydrate” into the DNA structure .
    • The results or outcomes of this application would be the successful incorporation of the compound into the DNA structure, allowing for further study of adenosine-based DNA synthesis and DNA damage processes .
  • Synthesis of New DNA Structures

    • This compound has been used in the synthesis of new DNA structures .
    • The method involves chemical reactions to incorporate the “2’-Deoxyadenosine 5’-monophosphate monohydrate” into the DNA structure .
    • The results or outcomes of this application would be the successful incorporation of the compound into the DNA structure, allowing for further study of adenosine-based DNA synthesis and DNA damage processes .
  • Study of Adenosine-Based Cellular Interactions

    • This compound is used to study adenosine-based cellular interactions .
    • The method involves using “2’-Deoxyadenosine 5’-monophosphate monohydrate” in cellular studies to understand the role of adenosine in cellular interactions .
    • The results or outcomes of this application would depend on the specific experiment and the cellular interactions being studied .
  • Synthesis of New Photoaffinity Labels

    • This compound has been used in the synthesis of new photoaffinity labels to incorporate into DNA .
    • The method involves chemical reactions to incorporate the “2’-Deoxyadenosine 5’-monophosphate monohydrate” into the DNA structure .
    • The results or outcomes of this application would be the successful incorporation of the compound into the DNA structure, allowing for further study of adenosine-based DNA synthesis and DNA damage processes .
  • Study of Adenosine-Based Interactions during DNA Synthesis and DNA Damage

    • This compound is used to study adenosine-based interactions during DNA synthesis and DNA damage .
    • The method involves using “2’-Deoxyadenosine 5’-monophosphate monohydrate” in DNA synthesis and DNA damage studies to understand the role of adenosine in these processes .
    • The results or outcomes of this application would depend on the specific experiment and the DNA synthesis and DNA damage processes being studied .

properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMAPZSBBNPXKS-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584982
Record name 2'-Deoxy-5'-adenylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyadenosine 5'-monophosphate monohydrate

CAS RN

207127-57-9
Record name 2'-Deoxy-5'-adenylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Flaherty, P Balse, K Li, BM Moore… - … , Nucleotides & Nucleic …, 1995 - Taylor & Francis
… Adenosine 5'-monophosphate monohydrate and 2'-deoxyadenosine 5'monophosphate monohydrate were purchased from Aldrich (Milwaukee, WI). All other reagents were of analytical …
Number of citations: 9 www.tandfonline.com
A Bufe - 2023 - archiv.ub.uni-heidelberg.de
Wnt signaling is crucial for embryonic patterning, the formation of tissues during development, and tissue maintenance in the adult organism. The canonical Wnt pathway induces the …
Number of citations: 2 archiv.ub.uni-heidelberg.de

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